

Arenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Arenol*

Cat. No.: *B1447636*

[Get Quote](#)

CAS Number: 32274-51-4

This technical guide provides an in-depth overview of **Arenol**, a bioactive natural product with significant potential in drug development. The information is tailored for researchers, scientists, and professionals in the field, with a focus on its chemical properties, biological activity, and the experimental methodologies used to elucidate its function.

Core Chemical Properties

Arenol is a natural product isolated from the flowering plant *Helichrysum italicum*.^[1] It is structurally related to Arzanol, another anti-inflammatory compound from the same plant.^[1]

Chemical Structure and Identifiers

Property	Value	Source
CAS Number	32274-51-4	[1]
Molecular Formula	C ₂₁ H ₂₄ O ₇	[1] [2]
Molecular Weight	388.411 g/mol	[1] [2]
IUPAC Name	3-[[3-Acetyl-2,4,6-trihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]methyl]-4-hydroxy-5,6-dimethyl-2H-pyran-2-one	[2]
Synonyms	3-(3-Acetyl-2,4,6-trihydroxy-5-(3-methylbut-2-en-1-yl)benzyl)-4-hydroxy-5,6-dimethyl-2H-pyran-2-one	[1]
InChI Key	IBHJFGUANQVCKP-UHFFFAOYSA-N	[1]
SMILES	CC(=O)c1c(O)c(CC=C(C)C)c(O)c(Cc2c(O)c(C)c(C)oc2=O)c1O	[1]

Computed Physicochemical Properties

The following properties have been computationally predicted and provide valuable insights into the behavior of **Arenol**.

Property	Value	Source
XLogP3	3.5	[2]
Hydrogen Bond Donor Count	4	[2]
Hydrogen Bond Acceptor Count	7	[2]
Rotatable Bond Count	5	[2]
Exact Mass	388.15220310	[2]
Monoisotopic Mass	388.15220310	[2]
Topological Polar Surface Area	124 Å ²	[2]
Heavy Atom Count	28	[2]
Complexity	742	[2]

Biological Activity and Signaling Pathways

While direct and extensive research on **Arenol**'s specific mechanisms is still emerging, its close structural relationship to Arzanol allows for well-founded inferences regarding its biological activity. Arzanol is a known potent anti-inflammatory agent that acts through the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway.[\[3\]](#)[\[4\]](#)[\[5\]](#) This pathway is a central regulator of inflammation, and its inhibition leads to a downstream reduction in the production of pro-inflammatory mediators.

Proposed Anti-Inflammatory Signaling Pathway of Arenol

The following diagram illustrates the proposed mechanism of action for **Arenol**, based on the known activity of Arzanol. It is hypothesized that **Arenol**, like Arzanol, inhibits the activation of the IKK complex, which is a critical step in the NF-κB signaling cascade. This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein bound to NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.

Caption: Proposed NF-κB inhibitory pathway of **Arenol**.

Experimental Protocols

While specific, detailed experimental protocols for **Arenol** are not readily available in the public domain, this section outlines a generalized workflow for investigating its anti-inflammatory properties, based on standard methodologies used for similar natural products like Arzanol.

General Experimental Workflow for Assessing Anti-inflammatory Activity

The following diagram illustrates a typical workflow for screening and characterizing the anti-inflammatory effects of a compound like **Arenol**. This process begins with in vitro cell-based assays to determine cytotoxicity and efficacy in modulating inflammatory responses, followed by more complex in vivo studies to validate the findings in a living organism.

[Click to download full resolution via product page](#)

Caption: General workflow for evaluating the anti-inflammatory activity of **Arenol**.

Methodological Considerations

- Cell Culture and Treatment: A common *in vitro* model involves using macrophage cell lines (e.g., RAW 264.7) or primary peritoneal macrophages. Cells are typically pre-treated with various concentrations of **Arenol** for a specified period (e.g., 1-2 hours) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).
- Quantification of Inflammatory Mediators:
 - Nitric Oxide (NO) Production: The Griess assay can be used to measure the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
 - Pro-inflammatory Cytokines: The levels of cytokines such as TNF- α , IL-6, and IL-1 β in the culture medium can be quantified using Enzyme-Linked Immunosorbent Assays (ELISA).
 - Gene Expression Analysis: Real-time quantitative polymerase chain reaction (RT-qPCR) can be employed to measure the mRNA expression levels of pro-inflammatory genes like iNOS and COX-2.
- Western Blot Analysis for NF- κ B Pathway: To confirm the mechanism of action, Western blotting can be used to assess the levels of key proteins in the NF- κ B pathway. This would involve probing for phosphorylated and total forms of IKK, I κ B α , and the p65 subunit of NF- κ B in both cytoplasmic and nuclear extracts. A decrease in phosphorylated I κ B α and nuclear p65 in **Arenol**-treated cells would support the proposed inhibitory mechanism.

Conclusion

Arenol is a promising natural product with significant anti-inflammatory potential, likely mediated through the inhibition of the NF- κ B signaling pathway. This technical guide provides a foundational understanding of its chemical properties and a framework for its further investigation. The close structural and functional relationship with Arzanol provides a strong basis for future research into the therapeutic applications of **Arenol**. Further studies are warranted to fully elucidate its pharmacological profile and to explore its potential in the development of novel anti-inflammatory drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Arenol | CymitQuimica [cymitquimica.com]
- 2. Arenol | C21H24O7 | CID 71436959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Arzanol: A Review of Chemical Properties and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arzanol, a potent mPGES-1 inhibitor: novel anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arzanol, a Potent mPGES-1 Inhibitor: Novel Anti-Inflammatory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Arenol: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1447636#arenol-cas-number-and-chemical-properties\]](https://www.benchchem.com/product/b1447636#arenol-cas-number-and-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com